4-(4-Chlorophenyl)piperazine-1-carboximidamide sulfate
Overview
Description
4-(4-Chlorophenyl)piperazine-1-carboximidamide sulfate is a chemical compound with the molecular formula C11H17ClN4O4S and a molecular weight of 336.79 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a chlorophenyl group and a carboximidamide group, and it is commonly used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)piperazine-1-carboximidamide sulfate typically involves the reaction of 4-chlorophenylpiperazine with cyanamide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-Chlorophenylpiperazine+Cyanamide→4-(4-Chlorophenyl)piperazine-1-carboximidamide
The resulting product is then treated with sulfuric acid to form the sulfate salt:
4-(4-Chlorophenyl)piperazine-1-carboximidamide+H2SO4→4-(4-Chlorophenyl)piperazine-1-carboximidamide sulfate
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization and filtration.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)piperazine-1-carboximidamide sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols; reactions are conducted in polar solvents with appropriate catalysts.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different nucleophilic groups replacing the chlorophenyl group.
Scientific Research Applications
4-(4-Chlorophenyl)piperazine-1-carboximidamide sulfate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological processes and as a tool for investigating enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)piperazine-1-carboximidamide sulfate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-(4-Chlorophenyl)piperazine-1-carboximidamide sulfate can be compared with other similar compounds, such as:
4-(4-Chlorophenyl)piperazine: Lacks the carboximidamide group, resulting in different chemical and biological properties.
4-(4-Chlorophenyl)piperazine-1-carboxamide: Contains a carboxamide group instead of a carboximidamide group, leading to variations in reactivity and applications.
4-(4-Chlorophenyl)piperazine-1-carboxylic acid: Features a carboxylic acid group, which affects its solubility and chemical behavior.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
4-(4-chlorophenyl)piperazine-1-carboximidamide;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN4.H2O4S/c12-9-1-3-10(4-2-9)15-5-7-16(8-6-15)11(13)14;1-5(2,3)4/h1-4H,5-8H2,(H3,13,14);(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOBDSBOGSWGAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=N)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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